2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde
Overview
Description
2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
It’s known that imidazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s known that imidazole derivatives interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
It’s known that imidazole derivatives possess various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
It’s known that imidazole derivatives possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide high regioselectivity and good yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using manganese dioxide to form corresponding carboxylic acids . It can also undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines .
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Sodium borohydride in the presence of amines.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted imidazoles.
Scientific Research Applications
2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methyl-5-Imidazolecarboxaldehyde: Another imidazole derivative with similar chemical properties.
2-Ethyl-4-Methylimidazole: A related compound used in similar applications.
Uniqueness: 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in research and industry.
Properties
IUPAC Name |
2-ethyl-5-methyl-1H-imidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-7-8-5(2)6(4-10)9-7/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBMKAXUSJOVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383813 | |
Record name | 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88634-80-4 | |
Record name | 2-Ethyl-4-Methyl-1H-Imidazole-5-Carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-4-methyl-1H-imidazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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